[2-(hydroxymethyl)oxetan-2-yl]methanol
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Overview
Description
[2-(hydroxymethyl)oxetan-2-yl]methanol: is an organic compound with the molecular formula C₅H₁₀O₃ It features an oxetane ring, which is a four-membered cyclic ether, with two hydroxymethyl groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)oxetan-2-yl]methanol typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction. One common method involves the reaction of a diol with a suitable leaving group under basic conditions to form the oxetane ring.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced via a hydroxymethylation reaction. This can be achieved by reacting the oxetane ring with formaldehyde in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(hydroxymethyl)oxetan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the hydroxymethyl groups to primary alcohols. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.
Substitution: The hydroxymethyl groups can participate in substitution reactions, where they are replaced by other functional groups. This can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Thionyl chloride (SOCl₂) in an inert solvent like dichloromethane.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(hydroxymethyl)oxetan-2-yl]methanol serves as a versatile building block for the construction of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its hydroxymethyl groups can be modified to create derivatives with potential biological activity, such as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, this compound derivatives may exhibit pharmacological properties. Researchers explore these derivatives for their potential as therapeutic agents in treating diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties, such as high strength or flexibility.
Mechanism of Action
The mechanism by which [2-(hydroxymethyl)oxetan-2-yl]methanol exerts its effects depends on its specific application. In chemical reactions, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations.
In biological systems, derivatives of this compound may interact with molecular targets such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Oxetane: A simpler compound with only the oxetane ring and no additional functional groups.
[2-(hydroxymethyl)oxetan-2-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[2-(hydroxymethyl)oxetan-2-yl]propane: Similar structure but with a propane group instead of a methanol group.
Uniqueness
What sets [2-(hydroxymethyl)oxetan-2-yl]methanol apart is the presence of two hydroxymethyl groups on the same carbon atom of the oxetane ring. This unique arrangement allows for specific reactivity and the formation of distinct derivatives that are not possible with simpler oxetane compounds.
Properties
CAS No. |
1195612-85-1 |
---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.1 |
Purity |
95 |
Origin of Product |
United States |
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